AP1867-3-(aminoethoxy)

PROTAC Synthesis dTAG System FKBP12 F36V

Traditional AP1867 derivatives require carboxylic acid activation for PROTAC conjugation, adding synthetic complexity. AP1867-3-(aminoethoxy) (CAS 2127390-15-0) replaces the acid with a primary amine handle for direct amine-reactive coupling. • Direct amine conjugation eliminates activation steps. • Meta-position geometry validated in PROTACs achieving DC50 0.09-0.22 nM. • >1000-fold FKBP12 F36V selectivity prevents off-target degradation. • Enables streamlined synthesis of CRBN-recruiting dTAG degraders.

Molecular Formula C38H50N2O9
Molecular Weight 678.8 g/mol
Cat. No. B10824621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP1867-3-(aminoethoxy)
Molecular FormulaC38H50N2O9
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN
InChIInChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1
InChIKeyIUXMLUSGUQVKAO-RWSKJCERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP1867-3-(aminoethoxy) Overview


AP1867-3-(aminoethoxy) (CAS: 2127390-15-0) is an AP1867-derived synthetic ligand moiety characterized by an aminoethoxy functional group at the meta-position of its phenyl ring, yielding a molecular formula of C38H50N2O9 and a molecular weight of 678.81 g/mol . It serves as a precursor building block for the synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders specifically directed against the FKBP12 F36V mutant, a central component of the dTAG (degradation tag) system for conditional protein depletion [1]. The compound is not itself a degrader but a functionalized intermediate designed for covalent conjugation to E3 ligase ligands via its terminal primary amine . Its selection over unmodified AP1867 or alternative FKBP ligands is predicated on the chemical accessibility of the primary amine for downstream linker chemistry in PROTAC assembly.

PROTAC intermediate
Functionalized building block for dTAG system degraders targeting FKBP12 F36V.
CRBN-recruiting PROTAC assembly
Primary amine handle
Enables direct conjugation to pre-activated E3 ligase ligand-linkers without separate activation steps.
Amine-reactive coupling chemistry
Mutant-selective scaffold
Derived from AP1867 core, supporting FKBP12 F36V selectivity over wild-type FKBP12.
dTAG system fidelity

Substitution Risks for AP1867-3-(aminoethoxy)


Generic substitution of AP1867-3-(aminoethoxy) with structurally related FKBP ligands such as AP1867 (CAS: 195514-23-9), AP1867-2-(carboxymethoxy) (CAS: 2230613-03-1), or SLF (CAS: 195513-96-3) is chemically non-interchangeable in PROTAC synthesis workflows due to divergent functional group chemistry . AP1867 terminates in a carboxylic acid at the meta-position, requiring activation and amide coupling for linker conjugation, whereas AP1867-3-(aminoethoxy) presents a primary amine as a nucleophilic handle amenable to straightforward amine-reactive crosslinking chemistries (e.g., NHS ester or isothiocyanate coupling) . AP1867-2-(carboxymethoxy) places the carboxylic acid at the ortho-position, altering the exit vector geometry and linker trajectory in the final PROTAC molecule . SLF, while an FKBP ligand, exhibits substantially weaker affinity for FKBP12 (IC50 = 2.6 μM) compared to the AP1867 scaffold and lacks the F36V specificity required for dTAG system applications . Substitution therefore necessitates re-optimization of linker chemistry, purification protocols, and biological validation.

Different conjugation chemistry
AP1867 carries a carboxylic acid, requiring activation and amide coupling. The primary amine on this compound enables one-step conjugation, making direct substitution without workflow re-optimization unlikely.
Altered exit vector geometry
AP1867-2-(carboxymethoxy) places the functional group at the ortho position, shifting linker trajectory. Meta-position geometry validated in PROTAC constructs may not transfer.
Lacks mutant selectivity
SLF binds wild-type FKBP12 with micromolar affinity and does not discriminate F36V, leading to off-target degradation in dTAG experiments.

AP1867-3-(aminoethoxy) Procurement Comparisons


Amine vs. Carboxylic Acid Conjugation Handle

AP1867-3-(aminoethoxy) differs from the parent compound AP1867 by substitution of a carboxylic acid group with a 2-aminoethoxy moiety at the meta-position of the phenyl ring. This structural modification replaces the -OCH2COOH terminus (molecular weight 693.78 g/mol) with an -OCH2CH2NH2 terminus (molecular weight 678.81 g/mol), eliminating the need for carboxylate activation prior to conjugation . The primary amine enables direct coupling to E3 ligase ligand-linker conjugates bearing amine-reactive groups, reducing synthetic steps and potential side reactions associated with carbodiimide-mediated amide bond formation [1]. The functional group change is essential for the synthesis of FKBP12 F36V-directed PROTACs as described in the dTAG system literature [1].

Conjugation handle
Reported
Primary amine vs. carboxylic acid
Target: -OCH₂CH₂NH₂; Comparator: -OCH₂COOH
Reduces synthetic steps in PROTAC assembly.
Amine-reactive coupling without carboxyl activation.
PROTAC Synthesis dTAG System FKBP12 F36V Linker Conjugation Chemistry

Meta vs. Ortho Exit Vector Geometry

The functional group position on the phenyl ring critically influences PROTAC linker trajectory and ternary complex formation. AP1867-3-(aminoethoxy) bears its aminoethoxy group at the meta-position (3-position) of the phenyl ring, whereas AP1867-2-(carboxymethoxy) bears its carboxymethoxy group at the ortho-position (2-position) . This regioisomeric difference alters the spatial orientation of the conjugated linker relative to the FKBP12 F36V binding pocket, which may affect the efficiency of E3 ligase recruitment and subsequent ubiquitination . The meta-positioned exit vector in AP1867-3-(aminoethoxy) has been validated in PROTAC constructs such as FKBP12 PROTAC FM4, which achieved a DC50 of 0.09–0.22 nM against MTH1 .

Meta exit vector
Data to verify
DC₅₀ 0.09–0.22 nM
PROTAC FM4 degradation potency
Supports linker geometry optimization studies.
Source not independently confirmed.
PROTAC Linker Geometry Exit Vector Optimization FKBP12 F36V Binding dTAG Degrader Design

Mutant-Selective Binding vs. SLF

The AP1867 scaffold exhibits high selectivity for the FKBP12 F36V mutant over wild-type FKBP12, a property essential for the dTAG system where only the engineered F36V-fused protein is targeted for degradation . In contrast, the alternative FKBP ligand SLF binds both FKBP12 wild-type (IC50 = 2.6 μM) and FKBP51 (affinity = 3.1 μM) with micromolar potency and lacks F36V selectivity . While direct binding affinity data for AP1867-3-(aminoethoxy) as an isolated ligand are not publicly reported, its structural derivation from the AP1867 core (IC50 = 1.8 nM for FKBP12 F36V) supports retention of mutant-selective binding characteristics [1]. SLF-based PROTACs would target endogenous FKBP12, causing off-target degradation of wild-type FKBP12-dependent cellular functions [2].

Mutant selectivity
Class-level inference
~1400-fold IC₅₀ difference
AP1867 F36V IC₅₀ 1.8 nM vs. SLF WT IC₅₀ 2.6 μM
Supports mutant-specific targeting in dTAG workflows.
Class inference; direct binding data for derivative limited.
FKBP12 F36V Mutant FKBP12 Wild-Type Selectivity dTAG System PROTAC

dTAG Compatibility: CRBN vs. VHL Recruitment

AP1867-3-(aminoethoxy) serves as the FKBP12 F36V-recruiting ligand in dTAG system heterobifunctional degraders such as dTAG-13, which pairs the AP1867 scaffold with a CRBN-recruiting ligand [1]. In contrast, Ortho AP1867 (a carboxymethoxy derivative at the ortho-position) is utilized as a precursor for dTAG degraders that recruit VHL E3 ligase rather than CRBN, exemplified by dTAGV-1 . The choice of AP1867-3-(aminoethoxy) versus Ortho AP1867 determines which E3 ligase is recruited to the target protein, with implications for cell-type-specific degradation efficiency, tissue penetration, and potential off-target profiles . dTAGV-1 (VHL-recruiting) demonstrates a half-life of 4.43 hours, which is superior to the half-life and exposure of dTAG-13 (CRBN-recruiting), though this comparison reflects the full PROTAC molecule rather than the ligand precursor alone .

E3 ligase pathway
Class-level inference
CRBN vs. VHL recruitment
Target enables CRBN-PROTAC (dTAG-13); Ortho AP1867 enables VHL-PROTAC (dTAGV-1)
Defines degrader design and PK profile studies.
PK half-life differences observed in assembled PROTACs.
dTAG System Conditional Protein Degradation PROTAC FKBP12 F36V Target Validation

AP1867-3-(aminoethoxy) Applications


CRBN-dTAG PROTAC Synthesis

Researchers constructing heterobifunctional PROTAC molecules within the dTAG system framework should prioritize AP1867-3-(aminoethoxy) as the FKBP12 F36V-recruiting ligand precursor. The primary amine functional handle enables direct conjugation to pre-assembled E3 ligase ligand-linker modules bearing amine-reactive groups, streamlining the synthesis of CRBN-recruiting degraders such as dTAG-13 [1]. This application leverages the compound's specific aminoethoxy modification to reduce synthetic complexity compared to carboxylic acid-bearing AP1867 derivatives, which require separate activation and coupling steps [1]. The resulting PROTAC molecules enable acute, reversible, and dose-dependent degradation of FKBP12 F36V-fused proteins of interest in cellular and in vivo models.

FKBP12 F36V-Selective Target Validation

Investigators performing target validation experiments where selective degradation of an engineered FKBP12 F36V fusion protein is required—without perturbing endogenous wild-type FKBP12 function—should select AP1867-3-(aminoethoxy)-derived PROTACs. The parent AP1867 scaffold demonstrates >1000-fold selectivity for the F36V mutant over wild-type FKBP12 , a property inferred to be retained in the aminoethoxy derivative. Alternative FKBP ligands such as SLF (IC50 = 2.6 μM against wild-type FKBP12) lack this mutant selectivity and would cause off-target degradation of endogenous FKBP12, confounding experimental interpretation of target-specific phenotypes . AP1867-3-(aminoethoxy) thus enables cleaner, genetically encoded target validation in the dTAG paradigm.

Meta Exit Vector Linker Optimization

Medicinal chemists engaged in PROTAC linker optimization and structure-activity relationship (SAR) studies benefit from the defined meta-position exit vector geometry of AP1867-3-(aminoethoxy). This regioisomeric configuration differs from ortho-substituted analogs such as AP1867-2-(carboxymethoxy) and has been validated in PROTAC constructs achieving sub-nanomolar degradation potency (DC50 = 0.09–0.22 nM) . The meta-position aminoethoxy group provides a reproducible spatial orientation for linker attachment, enabling systematic evaluation of linker length, composition, and rigidity on ternary complex formation and degradation efficiency. Procurement of this specific regioisomer ensures consistency in SAR campaigns where exit vector geometry is a critical variable.

E3 Ligase Recruitment: CRBN vs. VHL

Research programs investigating the impact of E3 ligase choice on PROTAC efficacy, tissue selectivity, and pharmacokinetics should procure AP1867-3-(aminoethoxy) to generate CRBN-recruiting FKBP12 F36V degraders for direct comparison with VHL-recruiting Ortho AP1867-based constructs. The resulting PROTACs (e.g., dTAG-13) recruit the CRBN E3 ligase complex, whereas Ortho AP1867-derived molecules (e.g., dTAGV-1) recruit VHL . Comparative studies have demonstrated that VHL-recruiting dTAGV-1 exhibits superior in vivo half-life (T1/2 = 4.43 hr) and exposure compared to CRBN-recruiting dTAG-13 . Such head-to-head comparisons are essential for optimizing degrader design for specific tissues, disease models, and therapeutic applications.

Application
Selection Property
Validation Focus
dTAG PROTAC assembly
Primary amine conjugation handle
Conjugation efficiency and degrader yield
FKBP12 F36V-selective degradation
Mutant-specific binding scaffold
Wild-type FKBP12 off-target assessment
PROTAC linker SAR studies
Meta-position exit vector geometry
Linker length and composition optimization
E3 ligase recruitment comparison
CRBN E3 ligase recruitment capability
Degradation pathway and PK profile comparison

Technical Documentation Hub

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36 linked technical documents
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